![molecular formula C18H28N2O3 B2570850 tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate CAS No. 1707575-93-6](/img/structure/B2570850.png)
tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H28N2O3 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate” is 320.43 . The SMILES string of the compound isCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)N
.
Scientific Research Applications
Synthesis of Organic Compounds
Background::- Organic Synthesis : Researchers use compound 4 to synthesize various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Potential Precursor to Natural Products
Background::- Natural Product Synthesis : Researchers consider compound 4 as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Inhibition of Amyloid Beta Peptide Aggregation
Background::- Alzheimer’s Research : In vitro studies suggest that compound 4 can act as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation from Aβ 1-42 .
Impurity in Niraparib Synthesis
Background::- BRCA-Mutated Tumors : Compound 4 is an impurity in Niraparib (a PARP inhibitor) synthesis. Niraparib is effective against BRCA-1 and -2 mutated tumors .
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
Similar compounds have been known to target voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 .
Biochemical Pathways
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may be involved in neuronal signaling pathways .
Result of Action
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest potential impacts on neuronal function .
properties
IUPAC Name |
tert-butyl 4-amino-4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-10-8-18(19,9-11-20)13-14-6-5-7-15(12-14)22-4/h5-7,12H,8-11,13,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRFIULBNJUQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-4-(3-methoxybenzyl)piperidine-1-carboxylate |
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